molecular formula C21H19ClF4N4O B15151242 [3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone

[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B15151242
M. Wt: 454.8 g/mol
InChI Key: VFCBSJIUERGMTH-UHFFFAOYSA-N
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Description

1-[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,6-DIMETHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,6-DIMETHYLPIPERIDINE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization with halogen and trifluoromethyl groups. One common approach involves the use of 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine as a starting material, which is then reacted with 2,6-dimethylpiperidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,6-DIMETHYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,6-DIMETHYLPIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,6-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 1-[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,6-DIMETHYLPIPERIDINE stands out due to its unique combination of halogen atoms and trifluoromethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H19ClF4N4O

Molecular Weight

454.8 g/mol

IUPAC Name

[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2,6-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H19ClF4N4O/c1-11-4-3-5-12(2)29(11)20(31)18-17(22)19-27-15(13-6-8-14(23)9-7-13)10-16(21(24,25)26)30(19)28-18/h6-12H,3-5H2,1-2H3

InChI Key

VFCBSJIUERGMTH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)F)C(F)(F)F)C

Origin of Product

United States

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